Fmoc-Gln(Dod)-OH

Descripción general

Descripción

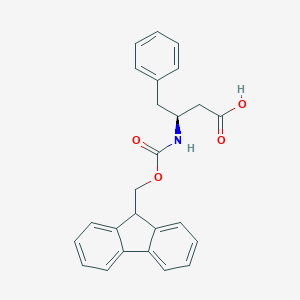

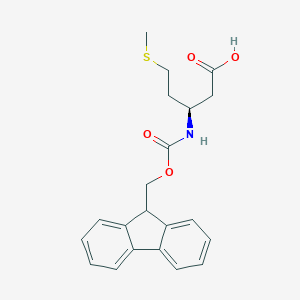

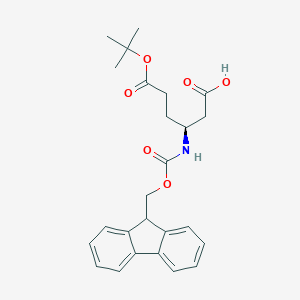

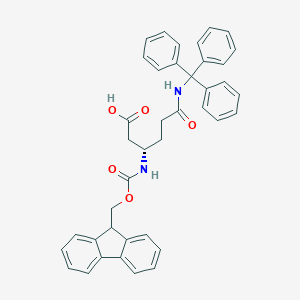

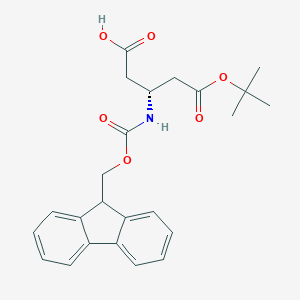

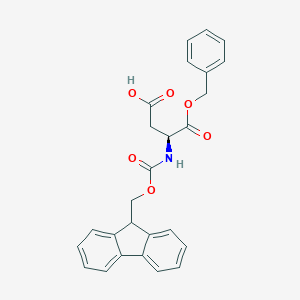

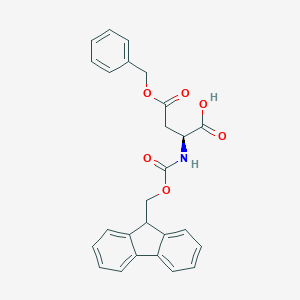

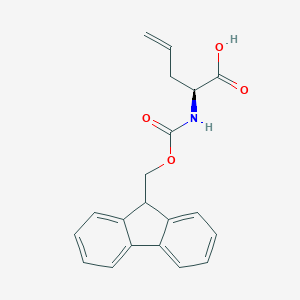

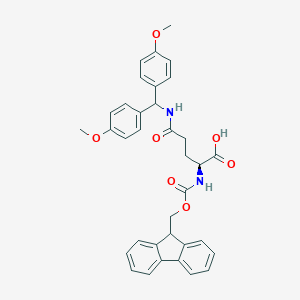

Fmoc-Gln(Dod)-OH, also known as Nα-Fmoc-Nδ-(4,4′-dimethoxybenzhydryl)-L-glutamine, is a compound used in peptide synthesis . It has an empirical formula of C35H34N2O7 and a molecular weight of 594.65 .

Molecular Structure Analysis

The molecular structure of Fmoc-Gln(Dod)-OH includes a total of 82 bonds. There are 48 non-H bonds, 27 multiple bonds, 13 rotatable bonds, 3 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, and 2 nine-membered rings .Chemical Reactions Analysis

Fmoc-Gln(Dod)-OH is used in Fmoc solid-phase peptide synthesis . The specific chemical reactions involving Fmoc-Gln(Dod)-OH are not detailed in the available resources.Physical And Chemical Properties Analysis

Fmoc-Gln(Dod)-OH has a molecular weight of 594.65 . It is stored at a temperature of 2-8°C . The compound has a density of 1.263g/cm3 and a boiling point of 872.8ºC at 760 mmHg .Aplicaciones Científicas De Investigación

1. Specific Scientific Field The primary field of application for “Fmoc-Gln(Dod)-OH” is in Biochemistry , specifically in the area of Peptide Synthesis .

1. Green Chemistry “Fmoc-Gln(Dod)-OH” is used in the field of Green Chemistry . The Fmoc/tBu solid-phase synthesis method, which uses “Fmoc-Gln(Dod)-OH”, has been adapted to use greener solvents . This reduces the environmental impact and potential health hazards associated with the use of traditional solvents .

2. Biochemical Research “Fmoc-Gln(Dod)-OH” is used in Biochemical Research . It is used in the synthesis of peptides for research purposes . The Fmoc group protects the amino acid during synthesis, allowing for the creation of complex peptides .

3. Industrial Peptide Synthesis “Fmoc-Gln(Dod)-OH” is used in Industrial Peptide Synthesis . The Fmoc/tBu solid-phase synthesis method is the method of choice for the synthesis of peptides in both research and industrial settings . This method allows for the use of an excess of reagents to achieve quantitative yields .

1. Drug Development “Fmoc-Gln(Dod)-OH” can be used in the field of Drug Development . Peptides synthesized using “Fmoc-Gln(Dod)-OH” are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis method allows for the creation of complex peptides that can be used in drug development .

2. Environmental Sustainability “Fmoc-Gln(Dod)-OH” is also relevant in the field of Environmental Sustainability . The use of greener solvents in the Fmoc/tBu solid-phase synthesis method reduces the environmental impact and potential health hazards associated with the use of traditional solvents .

3. Material Science In the field of Material Science , “Fmoc-Gln(Dod)-OH” could potentially be used in the synthesis of bioactive materials . These materials could have applications in various areas such as tissue engineering, drug delivery, and biosensing .

Safety And Hazards

Fmoc-Gln(Dod)-OH is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to avoid dust formation and breathing vapors, mist, or gas . The product should not be allowed to enter drains .

Propiedades

IUPAC Name |

(2S)-5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATICJFEOIZOBM-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561678 | |

| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Gln(Dod)-OH | |

CAS RN |

113534-17-1 | |

| Record name | N-[Bis(4-methoxyphenyl)methyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113534-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.